molecular formula C16H13ClN2 B5622401 N-(4-chlorophenyl)-4-methyl-2-quinolinamine

N-(4-chlorophenyl)-4-methyl-2-quinolinamine

Cat. No. B5622401
M. Wt: 268.74 g/mol
InChI Key: WPDSJPVBLQVXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(4-Chlorophenyl)-4-methyl-2-quinolinamine and its derivatives involves complex chemical reactions, where the key steps include the formation of the quinoline core, introduction of the chlorophenyl group, and subsequent functionalization with the methyl and amine groups. Synthesis methods often employ condensation reactions, cyclization, and substitution reactions to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of N-(4-Chlorophenyl)-4-methyl-2-quinolinamine is characterized by density functional theory (DFT) calculations, which provide insights into its geometric parameters, electronic structure, and spectral properties. These studies help in understanding the molecular conformation, bond lengths, angles, and the distribution of electron density across the molecule (Wazzan, Al-Qurashi, & Faidallah, 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c1-11-10-16(18-13-8-6-12(17)7-9-13)19-15-5-3-2-4-14(11)15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDSJPVBLQVXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-methylquinolin-2-amine

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